2-[2-(3-Methylphenoxy)ethyl]piperidine
Description
Overview of Piperidine (B6355638) Derivatives in Chemical Sciences
Piperidine, a six-membered heterocyclic amine, serves as a foundational scaffold in a vast array of chemical and pharmaceutical applications. mdpi.com Its derivatives are integral to the development of numerous therapeutic agents due to their ability to interact with various biological targets. The piperidine ring is a common feature in many pharmaceuticals, contributing to their efficacy in treating a wide range of conditions, including neurological disorders, cancer, and infectious diseases. nih.govijnrd.org The versatility of the piperidine structure allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile. mdpi.comnih.gov
Rationale for Scholarly Investigation of 2-[2-(3-Methylphenoxy)ethyl]piperidine
While direct scholarly investigation into this compound is not documented, the rationale for studying similar compounds can be inferred from research on related structures. The general class of (aryloxy)ethyl piperidines has been explored for various therapeutic purposes. For instance, some derivatives have been synthesized and evaluated as α1-adrenoceptor antagonists, which have potential applications in treating conditions like benign prostatic hyperplasia. nih.gov Other related phenoxyethyl piperidine and morpholine (B109124) derivatives have been investigated as cholinesterase inhibitors, suggesting a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's. researchgate.net The core structure of this compound, combining a piperidine ring with a phenoxyethyl moiety, aligns with the structural motifs of these biologically active compounds.
Historical Development of Research Pertaining to this compound
A review of available scientific databases and historical chemical literature does not yield a discernible timeline or developmental history for research specifically focused on this compound. Its existence is noted in chemical supplier catalogs, but this does not substitute for a documented history of scientific inquiry, synthesis, and characterization in peer-reviewed literature.
Current Landscape and Emerging Trends in this compound Studies
The current scientific landscape lacks any specific studies or emerging trends related to this compound. Broader trends in medicinal chemistry continue to explore piperidine derivatives for their potential as central nervous system agents, antimicrobial compounds, and antioxidants. nih.govresearchgate.netacademicjournals.org However, without dedicated research, it is not possible to place this compound within any of these current research trajectories.
Due to the lack of specific research data, the creation of detailed data tables and an in-depth analysis of research findings for this compound is not feasible. The information that is available pertains to the broader class of piperidine derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-4-7-14(11-12)16-10-8-13-6-2-3-9-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHLAPAHITZCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284370 | |
| Record name | 2-[2-(3-Methylphenoxy)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-77-1 | |
| Record name | 2-[2-(3-Methylphenoxy)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-Methylphenoxy)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 2 3 Methylphenoxy Ethyl Piperidine
Established Synthetic Routes for 2-[2-(3-Methylphenoxy)ethyl]piperidine
The most established and direct method for constructing the this compound scaffold is through the Williamson ether synthesis. This classical organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether. In this context, the reaction can be approached in two primary ways: coupling a phenoxide with a piperidine-based alkyl halide or reacting a piperidine (B6355638) alkoxide with an aryl halide (though the former is more common for this type of structure).
Key Precursors and Starting Materials
The successful synthesis of the target compound relies on the availability of two key building blocks: a piperidine synthon carrying a reactive ethyl group and a suitable phenol.
Piperidine Precursors: The most common precursor is a 2-(2-haloethyl)piperidine, such as the chloride or bromide derivative. These are typically synthesized from the more readily available 2-piperidineethanol. google.comgoogle.com The conversion of the alcohol to the halide can be achieved using standard halogenating agents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). An alternative is the activation of the hydroxyl group by conversion to a sulfonate ester (e.g., tosylate or mesylate), creating a good leaving group for nucleophilic substitution.
Phenolic Precursors: The phenolic component for the target molecule is 3-methylphenol, commonly known as m-cresol. This compound provides the (3-methylphenoxy) portion of the final structure.
A summary of the primary precursors is provided in the table below.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Type | Chemical Name | Structure | Role |
|---|---|---|---|
| Piperidine Synthon | 2-(2-Chloroethyl)piperidine (B3045677) | Electrophile | |
| Piperidine Synthon | 2-Piperidineethanol | Precursor to the electrophile |
Reaction Conditions and Optimized Protocols
The Williamson ether synthesis for preparing this compound typically involves the deprotonation of 3-methylphenol with a suitable base to form the more nucleophilic phenoxide. This is followed by reaction with the 2-(2-haloethyl)piperidine.
Base and Solvent Systems: A variety of bases can be employed, with the choice often depending on the reactivity of the alkyl halide and the desired reaction temperature. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). thieme-connect.de The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetone, or acetonitrile (B52724), which can effectively solvate the cation of the base without interfering with the nucleophile. thieme-connect.de For instance, a well-established protocol for O-alkylation of phenols involves using potassium carbonate as the base in methanol (B129727) at room temperature. thieme-connect.de
Optimized Protocol:
3-Methylphenol is dissolved in a suitable solvent (e.g., acetone).
A slight excess of a base (e.g., anhydrous K₂CO₃) is added to the solution.
The mixture is stirred, often with heating, to facilitate the formation of the potassium salt of the phenol.
A solution of 2-(2-chloroethyl)piperidine hydrochloride is added, and the reaction mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC or GC).
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
The crude product is then purified, typically by column chromatography or distillation, to yield the final compound.
Novel Approaches and Advancements in this compound Synthesis
While the Williamson ether synthesis remains a robust method, modern organic chemistry offers several advanced strategies that could potentially be applied to synthesize this compound, possibly offering improved yields, stereoselectivity, or greener reaction conditions.
One significant alternative route involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, 2-[2-(3-methylphenoxy)ethyl]pyridine. This approach transfers the challenge to the synthesis of the substituted pyridine. The hydrogenation of the pyridine ring to a piperidine is a well-documented transformation, often achieved with high efficiency using catalysts like platinum, palladium, or rhodium under hydrogen pressure. google.comgoogle.com Ruthenium-based catalysts have also shown high efficacy for this transformation. google.com
More recent advancements in synthetic methodology include:
Palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination could be conceptually adapted to form the C-O bond between an aryl halide/triflate and 2-piperidineethanol.
Multi-component reactions: Strategies that construct the piperidine ring from simpler acyclic precursors in a single step are gaining traction. ajchem-a.com Although not specifically reported for this compound, it is conceivable that a multi-component reaction could assemble a suitably functionalized piperidine that is then elaborated to the final product.
Flow Chemistry: The use of microfluidic reactors for alkylation reactions can offer superior control over reaction parameters, leading to higher yields and purity. youtube.com
Strategies for the Preparation of this compound Analogues and Derivatives
The chemical scaffold of this compound allows for extensive derivatization at two primary sites: the phenoxy moiety and the piperidine ring.
Modifications to the Phenoxy Moiety
A straightforward strategy to generate a diverse library of analogues is to vary the substitution pattern on the aromatic ring. This is readily achieved by replacing 3-methylphenol with other substituted phenols in the established Williamson ether synthesis protocol. This allows for the systematic exploration of electronic and steric effects of substituents on the phenoxy group.
Table 2: Examples of Phenolic Precursors for Analogue Synthesis
| Phenolic Precursor | Resulting Analogue Name |
|---|---|
| Phenol | 2-[2-(Phenoxy)ethyl]piperidine |
| 4-Chlorophenol | 2-[2-(4-Chlorophenoxy)ethyl]piperidine |
| 2-Ethoxyphenol | 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine |
| 3,4-Dimethylphenol | 2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine |
Alterations of the Piperidine Ring System
Modifying the piperidine ring offers another dimension for creating structural diversity. These alterations can be introduced either by starting with a pre-functionalized piperidine precursor or by modifying the piperidine ring after the core structure has been assembled.
Using Substituted Piperidine Precursors: The synthesis can begin with substituted versions of 2-piperidineethanol, such as those bearing alkyl groups on the ring (e.g., 3-methyl, 4-methyl). This leads to analogues with defined stereochemistry if enantiomerically pure starting materials are used. researchgate.net
N-Derivatization: The secondary amine of the piperidine ring is a prime site for functionalization.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide variety of substituents on the nitrogen atom.
N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides, which can alter the compound's chemical properties.
Advanced Ring Synthesis: Modern synthetic methods allow for the construction of highly substituted and stereochemically complex piperidine rings. ajchem-a.comnih.gov These include:
Asymmetric Hydrogenation: The reduction of substituted pyridines using chiral catalysts can provide enantioenriched piperidine derivatives. nih.gov
Cycloaddition Reactions: [2+2+2] or Diels-Alder type reactions can be employed to build the six-membered ring with high levels of control.
Intramolecular Cyclization: The cyclization of acyclic amino-aldehydes, amino-alkenes, or diamines provides a powerful route to substituted piperidines. mdpi.com These advanced strategies could be used to generate novel piperidine cores that are subsequently coupled with the (3-methylphenoxy)ethyl side chain.
Variations in the Alkyl Linker Chain
Systematic alterations in the linker length, which involves varying the number of methylene (B1212753) units (-(CH₂)n-), directly impact the spatial distance between the basic piperidine nitrogen and the aromatic ring. The synthesis of these analogs typically involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) is deprotonated with a base like sodium hydride, followed by reaction with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to form an ω-haloalkyl phenyl ether. Subsequent nucleophilic substitution with piperidine affords the desired analog. For instance, interposition of an alkyl chain can be detrimental to certain biological activities. nih.gov
The introduction of unsaturation (double or triple bonds) or branching within the alkyl chain imparts conformational rigidity and introduces stereochemical complexity. For example, propargylamine (B41283) analogs, which contain a triple bond in the linker, can be synthesized through a one-pot condensation reaction involving an appropriate aldehyde, a secondary amine like piperidine, and a terminal alkyne. ajchem-a.com These more rigid linkers can orient the terminal groups in a more defined geometry compared to the flexible ethyl chain.
The table below outlines synthetic strategies for introducing variations in the alkyl linker.
Table 1: Synthetic Approaches for Alkyl Linker Variation
| Linker Variation | General Synthetic Approach | Key Reagents |
|---|---|---|
| Lengthening (e.g., Propyl) | Williamson Ether Synthesis followed by Nucleophilic Substitution | 3-Methylphenol, 1,3-Dihalopropane, Piperidine |
| Shortening (e.g., Methyl) | Williamson Ether Synthesis followed by Nucleophilic Substitution | 3-Methylphenol, Dihalomethane, Piperidine |
| Unsaturation (e.g., Propargyl) | Mannich-type Reaction (KA2 coupling) | Piperidine, Aldehyde, Terminal Alkyne, Catalyst (e.g., Cu- or Ag-based) ajchem-a.com |
| Branching (e.g., Isobutyl) | Multi-step synthesis involving Grignard reaction or reduction of a ketone precursor | Organometallic reagents, Substituted haloalkanes |
Stereoselective Synthesis and Enantiomeric Resolution of this compound
The presence of a stereocenter at the C2 position of the piperidine ring means that this compound exists as a pair of enantiomers. The differential biological activity of enantiomers necessitates methods for their separation or selective synthesis.
Stereoselective Synthesis aims to directly produce a single enantiomer. A prominent strategy is the asymmetric hydrogenation of a corresponding 2-substituted pyridine precursor. nih.gov This is achieved using a chiral transition metal catalyst, such as an iridium complex with a chiral ligand like MeO-BoQPhos. nih.gov This method can provide enantioenriched 2-alkylpiperidines with high enantiomeric ratios (er). nih.gov Another approach involves the catalytic dynamic resolution (CDR) of an N-protected 2-lithiopiperidine intermediate. nih.gov This process uses a chiral ligand to selectively react with one enantiomer of the rapidly equilibrating organolithium species. nih.gov
Enantiomeric Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.orgwikipedia.org A classical and widely used method is the formation of diastereomeric salts. libretexts.orgwikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer of the amine is recovered by basification of the salt. wikipedia.org
Chiral column chromatography is another powerful resolution technique. wikipedia.org The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column containing a chiral stationary phase (CSP), such as a Pirkle-type column (e.g., Whelk-O-1). nih.gov The enantiomers exhibit different affinities for the CSP, leading to different elution times and enabling their separation. nih.gov
Characterization of Synthetic Intermediates and Final Compounds
The definitive identification and purity assessment of this compound and its synthetic precursors rely on a suite of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation.
¹H NMR provides information on the chemical environment and connectivity of protons. For the target compound, one would expect to see distinct signals for the aromatic protons on the 3-methylphenoxy ring, the methyl group protons, and the protons of the ethyl linker and piperidine ring.
¹³C NMR reveals the carbon framework of the molecule. A typical spectrum would show signals for the aromatic carbons, the aliphatic carbons of the piperidine ring and ethyl linker, and the methyl carbon.
Mass Spectrometry (MS) determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.
Infrared (IR) Spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound would include those corresponding to C-O-C (ether) stretching, aromatic and aliphatic C-H stretching, and N-H stretching for the secondary amine.
Elemental Analysis measures the mass percentages of carbon, hydrogen, and nitrogen. These experimental values are compared against the calculated percentages for the proposed molecular formula to confirm its composition.
For chiral samples, specialized techniques are employed to determine enantiomeric purity:
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the enantiomeric ratio (er) or enantiomeric excess (ee) of a chiral sample.
Polarimetry measures the optical rotation of a substance. Pure enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation ([α]D) is a characteristic physical constant for a chiral molecule under defined conditions.
The table below summarizes the expected analytical data for the characterization of this compound.
Table 2: Summary of Analytical Characterization Data
| Analytical Technique | Expected Observations/Data |
|---|---|
| ¹H NMR | Signals in aromatic (~6.7-7.2 ppm), piperidine ring (~1.4-3.1 ppm), ethyl linker (~2.8-4.1 ppm), and methyl (~2.3 ppm) regions. |
| ¹³C NMR | Signals for aromatic carbons (~112-159 ppm), ether-linked carbon (~67 ppm), piperidine carbons (~24-60 ppm), and methyl carbon (~21 ppm). |
| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₄H₂₂NO⁺. |
| IR Spectroscopy | Characteristic bands for N-H stretch (~3300 cm⁻¹), C-H (aromatic/aliphatic) stretch (~2800-3100 cm⁻¹), and C-O-C stretch (~1240 cm⁻¹). |
| Chiral HPLC/SFC | Separation of enantiomers into two distinct peaks, allowing for calculation of enantiomeric ratio/excess. nih.gov |
Compound Names Mentioned in this Article
Structure Activity Relationship Sar and Structural Features of 2 2 3 Methylphenoxy Ethyl Piperidine Scaffolds
Principles of SAR Applied to the 2-[2-(3-Methylphenoxy)ethyl]piperidine Core Structure
The biological activity of derivatives based on the this compound core is intrinsically linked to their three-dimensional structure and the physicochemical properties of their constituent parts. The fundamental principles of SAR for this scaffold involve systematically modifying its distinct regions—the piperidine (B6355638) ring, the ethyl linker, and the 3-methylphenoxy moiety—to probe and enhance interactions with a target receptor or enzyme.
Key interactions that are typically modulated include:
Ionic and Hydrogen Bonding: The basic nitrogen atom of the piperidine ring is a primary site for protonation at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. The ether oxygen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic phenoxy ring and the aliphatic piperidine ring provide significant hydrophobic surfaces that can engage with nonpolar regions of a biological target.
Steric Effects: The size and shape of substituents can either promote or hinder optimal binding. For instance, bulky groups can cause steric clashes, while smaller groups might not fill a hydrophobic pocket effectively.
SAR studies on related phenoxyalkylpiperidine series have demonstrated that even minor structural modifications can lead to significant changes in biological activity. For example, in a series of phenoxyethyl piperidine derivatives evaluated as cholinesterase inhibitors, the nature and position of substituents on the phenoxy ring were critical for potency. researchgate.net A hypothetical SAR exploration for the this compound core is outlined in the table below, based on established principles.
Table 1: Hypothetical SAR Exploration of the this compound Scaffold
| Modification Site | Type of Modification | Potential Impact on Biological Activity | Rationale |
|---|---|---|---|
| Piperidine Ring | N-Alkylation (e.g., N-methyl) | May alter basicity and steric profile, potentially affecting receptor interaction and selectivity. | The basicity of the piperidine nitrogen is often crucial for activity. acs.org |
| Ring Substitution (e.g., 4-hydroxy) | Can introduce new hydrogen bonding opportunities and affect conformation. | Introduction of polar groups can enhance binding affinity if a corresponding polar residue is present in the target. | |
| Ethyl Linker | Chain Length Variation | Modifies the distance between the piperidine and phenoxy moieties, which is critical for optimal positioning in the binding site. | Studies on related structures show that linker length is a key determinant of activity. |
| Introduction of Rigidity (e.g., double bond) | Restricts conformational flexibility, which can lead to higher affinity if the locked conformation is the bioactive one. | A ten-fold increase in potency was observed by introducing unsaturation to the piperidine ring in a related series. dndi.org | |
| Phenoxy Ring | Positional Isomerism of Methyl Group | Moving the methyl group (e.g., to position 2 or 4) can alter the electronic and steric profile, affecting binding. | The substitution pattern on the anilino partial structure of related compounds strongly depended on antiplasmodial activity and cytotoxicity. mdpi.com |
| Addition of Substituents (e.g., Cl, OCH₃) | Can modulate lipophilicity, electronic properties (electron-donating/withdrawing), and introduce new interactions. | In a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to be advantageous for activity. mdpi.com |
Identification of Critical Structural Motifs within this compound for Molecular Interactions
The Piperidine Ring: This saturated heterocycle is a cornerstone of many pharmaceuticals. nih.gov Its chair conformation is the most stable, with the substituent at the 2-position able to adopt either an axial or equatorial orientation. The nitrogen atom is a key basic center, typically protonated under physiological conditions, making it a prime candidate for forming a salt bridge with an anionic residue in a protein's active site. The replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to be a critical structural element for dual H3/σ1 receptor activity in some series. nih.gov
The Ethyl Linker: This two-carbon chain provides flexibility, allowing the piperidine and phenoxy moieties to adopt various spatial orientations. The length and nature of this linker are critical for correctly positioning the terminal groups within a binding pocket. In related series of inhibitors, the length of the alkyl chain connecting the amine nitrogen and the central oxygen has been shown to influence binding affinity. nih.gov
The Ether Linkage: The oxygen atom of the ether linkage is a potential hydrogen bond acceptor. Its presence also influences the conformational preferences of the ethyl linker through rotation around the C-O bonds.
The 3-Methylphenoxy Group: This aromatic portion of the molecule is crucial for establishing hydrophobic and aromatic interactions, such as pi-pi stacking or hydrophobic packing, with complementary residues in a binding site. The methyl group at the meta position provides a specific steric and electronic signature. It can enhance hydrophobic interactions and influence the orientation of the phenoxy ring within the binding pocket. In studies of related compounds, electron-rich aromatic systems were preferred for activity. dndi.org
Impact of Substituent Effects on the Molecular Behavior of this compound Derivatives
The introduction of different substituents onto the this compound scaffold can profoundly alter its molecular behavior, including its binding affinity, selectivity, and pharmacokinetic properties. These effects can be broadly categorized as electronic, steric, and lipophilic.
Electronic Effects: Substituents on the phenoxy ring can modulate the electron density of the aromatic system and the pKa of the piperidine nitrogen. Electron-withdrawing groups (e.g., -Cl, -CF₃) can decrease the basicity of the piperidine nitrogen through inductive effects, potentially weakening ionic interactions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase basicity. In a series of 2-phenoxybenzamides, the 4-fluorophenoxy substituent was generally found to have an advantageous effect on antiplasmodial activity. mdpi.com
Steric Effects: The size and position of substituents are critical. Bulky substituents can create steric hindrance, preventing the molecule from fitting into a narrow binding pocket. However, in some cases, a larger group may be beneficial if it can occupy a specific sub-pocket. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide (B126) with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase activity. acs.org
Table 2: Impact of Phenyl Ring Substituents on the Activity of a Related Phenoxypropyl Piperidine Series
| Compound | R1 (Piperidine) | R2 (Phenoxy) | ORL1 Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) |
|---|---|---|---|---|---|---|
| Analog 1 | H | H | 1.1 | 180 | 1100 | 1800 |
| Analog 2 | H | 2-F | 0.9 | 150 | 1200 | 2500 |
| Analog 3 | H | 3-F | 1.2 | 190 | 1500 | 2800 |
| Analog 4 | H | 4-F | 0.8 | 120 | 900 | 1500 |
| Analog 5 | H | 3-Cl | 1.5 | 250 | 1800 | 3500 |
| Analog 6 | H | 4-Cl | 0.7 | 100 | 800 | 1300 |
| Analog 7 | H | 3-CH₃ | 1.3 | 210 | 1600 | 3000 |
| Analog 8 | H | 4-OCH₃ | 2.5 | 400 | 2500 | 4500 |
Data adapted from a study on 3-phenoxypropyl piperidine analogues as ORL1 receptor agonists to illustrate substituent effects. The specific compound of this article was not in the study. Data from a study on 3-phenoxypropyl piperidine analogues. researchgate.net
Conformational Analysis and Flexibility of this compound
The three-dimensional shape and conformational flexibility of this compound are critical determinants of its biological activity. The molecule possesses several rotatable bonds, leading to a large conformational space.
Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The ethylphenoxyethyl substituent at the C2 position can be either axial or equatorial. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. However, the preference can be influenced by interactions with the target protein, and in some cases, the axial conformer may be the bioactive one. nih.gov
Side Chain Flexibility: The ethyl linker has two key rotatable bonds (O-CH₂ and CH₂-CH₂) and the bond connecting to the piperidine ring, which significantly influences the relative orientation of the phenoxy and piperidine moieties. The preferred conformation will seek to minimize steric clashes while potentially being stabilized by intramolecular interactions. Computational studies on related phenoxyalkylamines have shown that the distance between the terminal nitrogen and the ether oxygen is a critical parameter for binding affinity. nih.gov
Molecular modeling techniques, such as systematic or random conformational searches followed by energy minimization, are employed to identify low-energy conformers. These studies can provide insights into the likely bioactive conformation when docked into a receptor model. For related 2-substituted piperazines, the axial conformation was found to be preferred and further stabilized by intramolecular hydrogen bonding in some cases. nih.gov
Chemoinformatic and Statistical Approaches to SAR Analysis of this compound
Chemoinformatic and statistical methods are powerful tools for elucidating the SAR of a series of compounds like derivatives of this compound. These approaches aim to build mathematical models that correlate structural features with biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find a linear or non-linear relationship between the biological activity of a set of compounds and their calculated molecular descriptors. These descriptors can encode various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological features. A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a QSAR study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to build a predictive model for their inhibitory activity. nih.gov
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Ligand-based pharmacophore models can be generated from a set of active molecules to identify the common features responsible for their activity. nih.gov For the this compound scaffold, a pharmacophore model would likely include a positive ionizable feature (the piperidine nitrogen), a hydrogen bond acceptor (the ether oxygen), and a hydrophobic/aromatic region (the 3-methylphenoxy group).
Molecular Docking and Dynamics: These structure-based methods are used when the 3D structure of the biological target is known. Docking predicts the preferred binding orientation of a ligand within the active site, while molecular dynamics simulations can assess the stability of the ligand-protein complex over time. These methods provide detailed insights into the specific interactions driving binding and can explain the SAR observations at an atomic level. researchgate.net
Table 3: Hypothetical Chemoinformatic Workflow for SAR Analysis
| Step | Method | Description | Expected Outcome |
|---|---|---|---|
| 1. Data Collection | Literature/Experimental | Gather a dataset of this compound derivatives with measured biological activity. | A curated dataset for model building. |
| 2. Descriptor Calculation | Software (e.g., DRAGON, MOE) | Calculate a wide range of 1D, 2D, and 3D molecular descriptors for each compound. | A matrix of numerical values representing the structural features of the molecules. |
| 3. Model Building | Statistical Methods (e.g., MLR, PLS) | Use techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model. nih.gov | A mathematical equation correlating descriptors with activity. |
| 4. Model Validation | Internal and External Validation | Assess the robustness and predictive power of the model using cross-validation and an external test set. nih.gov | Statistical metrics (e.g., q², r²) indicating model quality. |
| 5. Pharmacophore Generation | Software (e.g., Phase, LigandScout) | Align active compounds and identify common chemical features. nih.gov | A 3D arrangement of features essential for activity. |
| 6. Virtual Screening | Docking/Pharmacophore Search | Use the validated models to screen virtual libraries for new potential hits. | A ranked list of new compounds for synthesis and testing. |
Molecular Mechanisms of Action and Target Engagement of 2 2 3 Methylphenoxy Ethyl Piperidine Pre Clinical/in Vitro Focus
In Vitro Receptor Binding Profiling of 2-[2-(3-Methylphenoxy)ethyl]piperidine
A thorough search for in vitro receptor binding data for this compound did not yield specific affinity (Ki), inhibition constant (IC50), or functional assay results for a standard panel of neurotransmitter receptors, hormone receptors, or other G-protein coupled receptors (GPCRs). Characterization in this area would typically involve screening the compound against a wide array of receptors, such as dopaminergic, serotonergic, adrenergic, and opioid receptors, to determine its binding profile and selectivity. Without published studies, a data table of receptor affinities cannot be constructed.
Enzyme Modulation and Inhibition Studies with this compound
There is no publicly available information regarding the modulatory or inhibitory effects of this compound on various enzymes. Standard preclinical evaluation would assess its activity against key enzyme families, such as cyclooxygenases (COX), phosphodiesterases (PDEs), or cytochrome P450 (CYP) isoforms, to identify potential therapeutic targets or off-target effects. No IC50 or Ki values from such enzymatic assays have been reported in the literature for this compound.
Ion Channel Interactions and Electrophysiological Investigations of this compound
Data from electrophysiological studies, such as patch-clamp experiments on various ion channels (e.g., sodium, potassium, calcium channels), are not available for this compound. This type of investigation is crucial for understanding a compound's potential effects on neuronal excitability and cardiac function. The lack of published research means there is no information on whether this compound acts as a blocker, opener, or modulator of any specific ion channel.
Characterization of Intracellular Signaling Pathway Perturbations Induced by this compound
No studies were found that characterized the downstream effects of this compound on intracellular signaling pathways. Research in this area would typically measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or assess the phosphorylation status of key signaling proteins (e.g., ERK, Akt) following cellular exposure to the compound. This information is essential for elucidating the functional consequences of receptor binding or enzyme modulation, but it is not currently available.
Biophysical Techniques for Studying Protein-Ligand Interactions of this compound
There are no published reports utilizing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to study the direct interaction between this compound and a specific protein target. These methods provide quantitative data on binding kinetics, thermodynamics, and the structural basis of interaction, but have not been applied to this compound in available literature.
Cellular Assays for Investigating Specific Biological Activities of this compound (Excluding Human Cells/Clinical Implications)
Investigations into the biological activities of this compound using cellular assays on non-human cell lines (e.g., from rodent or other species) have not been reported. Such assays would be used to explore potential effects on processes like cell proliferation, neurotransmitter release, or inflammatory responses in a cellular context relevant to preclinical research. The absence of these studies means its cellular activity profile remains uncharacterized.
Computational and Theoretical Studies of 2 2 3 Methylphenoxy Ethyl Piperidine
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-[2-(3-Methylphenoxy)ethyl]piperidine
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like this compound. researchgate.netresearchgate.net These methods provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical determinants of a molecule's chemical behavior.
The reactivity of piperidine (B6355638) derivatives can be significantly influenced by the presence and position of substituents. For example, electron-withdrawing groups can enhance the electrophilic nature of a pyridine (B92270) ring, facilitating nucleophilic attack. researchgate.netresearchgate.net In the case of this compound, the electronic properties of the 3-methylphenoxy group will modulate the reactivity of the piperidine nitrogen and the aromatic ring. Calculations can quantify these effects through parameters like charge distribution and orbital energies.
Table 1: Calculated Electronic Properties of a Model Piperidine Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be determined through quantum chemical calculations.
Molecular Docking Simulations of this compound with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govrsc.orgacgpubs.orgacgpubs.org This method is instrumental in identifying potential biological targets for compounds like this compound and understanding the molecular basis of their activity.
Docking studies on piperidine-based compounds have revealed key interactions that contribute to their binding affinity. For instance, the protonated piperidine nitrogen can form a salt bridge with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a receptor's binding site. nih.gov Furthermore, the aromatic portions of the molecule, such as the phenoxy group in this compound, can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov
The specific substitution pattern of this compound will dictate its binding mode. The position of the methyl group on the phenoxy ring can influence the molecule's fit within a binding pocket, potentially enhancing selectivity for a particular protein. Docking simulations can compare the binding energies of different isomers to predict which may have higher potency. acgpubs.orgacgpubs.org
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Favorable binding affinity |
| Key Interacting Residues | Asp110, Phe250, Tyr300 | Highlights specific amino acids involved in binding |
| Types of Interactions | Ionic, Hydrophobic, Pi-stacking | Describes the nature of the forces stabilizing the complex |
Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes of this compound
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. nih.govrsc.orgnih.gov For this compound, MD simulations can reveal the flexibility of the ethyl linker, the conformational preferences of the piperidine ring, and the stability of its interactions within a binding site. nih.gov
MD simulations can be used to refine the results of molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose and identify other potential binding modes. nih.gov The simulations can also highlight the role of water molecules in mediating ligand-receptor interactions. The binding energies of systems can be observed to change with temperature. researchgate.net
By analyzing the trajectory of an MD simulation, researchers can understand how the compound adapts to the dynamic environment of a biological system. This information is crucial for designing derivatives with improved binding affinity and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govresearchgate.net For derivatives of this compound, QSAR studies can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.
The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. nih.govnih.gov These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that links these descriptors to the observed activity. nih.govnih.gov The robustness and predictive power of these models are assessed through internal and external validation. nih.govnih.gov
For piperidine derivatives, QSAR models have been successfully developed to predict various activities. nih.gov These models can guide the design of new analogs of this compound with potentially enhanced potency or improved safety profiles.
Table 3: Example of Descriptors Used in a QSAR Model for Piperidine Derivatives
| Descriptor | Type | Description |
| LogP | Hydrophobic | Partition coefficient, indicating lipophilicity |
| Molecular Weight | Steric | Overall size of the molecule |
| Topological Polar Surface Area (TPSA) | Electronic | A measure of the polar surface area |
| Number of Rotatable Bonds | Conformational | Indicates molecular flexibility |
Note: This table lists common descriptors that could be used in a QSAR study.
In Silico Prediction of Metabolic Pathways and Transformations of this compound (Focus on enzymatic mechanisms)
In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes responsible. researchgate.netnih.govnih.gov For this compound, these predictions are crucial for understanding its potential for biotransformation in the body.
The metabolism of piperidine-containing compounds often involves N-dealkylation, hydroxylation of the piperidine ring, and oxidation of the aromatic ring. The specific enzymes involved, primarily from the cytochrome P450 superfamily, can be predicted based on the compound's structure. For example, the presence of an accessible nitrogen atom in the piperidine ring makes it a likely site for oxidation. The methyl group on the phenoxy ring is also a potential site for hydroxylation.
Computational models can simulate the interaction of this compound with the active sites of metabolic enzymes to predict the likelihood of different metabolic reactions. These models can also help to identify potential reactive metabolites, which is important for assessing the compound's safety profile.
De Novo Design and Virtual Screening Approaches Utilizing the this compound Scaffold
The this compound scaffold can serve as a starting point for the design of new molecules with desired biological activities. nih.govmdpi.comarxiv.orgnih.govmdpi.com De novo design algorithms can generate novel molecular structures by assembling fragments or by growing a molecule within the constraints of a receptor's binding site. nih.govarxiv.org
Virtual screening is another powerful technique that can be used to identify new compounds based on a known scaffold. arxiv.org In this approach, large databases of virtual compounds are computationally screened to identify those that are predicted to bind to a specific target. The this compound structure can be used as a query to search for similar compounds with potentially improved properties.
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to be active. nih.gov
Advanced Analytical and Spectroscopic Methodologies in 2 2 3 Methylphenoxy Ethyl Piperidine Research
Chromatographic Techniques for the Purity Assessment and Separation of 2-[2-(3-Methylphenoxy)ethyl]piperidine and its Metabolites (Non-biological matrices)
Chromatographic methods are indispensable for the separation and purity assessment of this compound and its related compounds from synthetic reaction mixtures and other non-biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of piperidine (B6355638) derivatives. For purity assessment, a reversed-phase HPLC method is typically utilized. unipi.it A C18 column is a common choice for the stationary phase, offering good separation for compounds with moderate polarity like this compound. The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). unipi.it Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic phenoxy group exhibits strong absorbance, typically around 254 nm. unipi.it The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks. For preparative applications, where the goal is to isolate the pure compound, larger scale HPLC columns are used, and fractions corresponding to the desired peak are collected.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself may have a boiling point suitable for GC analysis, derivatization might be employed to improve its volatility and chromatographic behavior. The separation is achieved on a capillary column coated with a suitable stationary phase, such as a polysiloxane. The temperature of the column is programmed to increase over time to ensure efficient separation of the analyte from any impurities or potential non-biological degradation products. The flame ionization detector (FID) is a common detector for routine purity checks, while mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.
A representative, though not specific to this exact molecule, HPLC method for purity analysis of piperidine derivatives is outlined in the table below. unipi.it
Table 1: Illustrative HPLC Parameters for Purity Analysis of Piperidine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Isocratic at 25% B for 5 min, then linear gradient to higher % B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and conformational analysis of this compound. Both ¹H and ¹³C NMR are routinely used to map the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The aromatic protons of the 3-methylphenoxy group would appear in the downfield region (typically δ 6.5-7.5 ppm). The protons of the ethyl linker and the piperidine ring would resonate at higher field strengths. The chemical shifts and coupling constants (J-values) of the piperidine ring protons are particularly informative for determining the ring's conformation, which is typically a chair form. researchgate.nettandfonline.comresearchgate.net The orientation (axial or equatorial) of the ethylphenoxy side chain can be inferred from the coupling patterns of the proton at the point of attachment to the piperidine ring. tandfonline.comtandfonline.com
Conformational Analysis: The piperidine ring generally adopts a chair conformation to minimize steric strain. researchgate.nettandfonline.com The substituent at the nitrogen atom and the 2-position can exist in either an axial or equatorial orientation. The preferred conformation is typically determined by analyzing the coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons. nih.gov Computational modeling is also often used in conjunction with NMR data to predict the most stable conformation. researchgate.netresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Fragments of this compound (Based on general values for similar structures rsc.orgorganicchemistrydata.orgchemicalbook.comchemicalbook.com)
| Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (phenoxy) | 6.7 - 7.3 | 110 - 160 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-CH₃ | - | 138 - 142 |
| Aromatic CH₃ | 2.2 - 2.4 | 20 - 23 |
| -O-CH₂- | 3.8 - 4.2 | 65 - 75 |
| -CH₂-CH₂-N | 2.5 - 3.0 | 50 - 60 |
| Piperidine CH₂ (α to N) | 2.8 - 3.2 | 50 - 55 |
| Piperidine CH (at C2) | 2.5 - 3.0 | 55 - 65 |
| Piperidine CH₂ (other) | 1.4 - 1.8 | 24 - 35 |
Mass Spectrometry (MS) Applications in the Identification and Analysis of this compound
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis.
When the molecule is introduced into the mass spectrometer, it is ionized, most commonly by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion ([M]⁺) provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula.
The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. chemguide.co.uk For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is prone to cleavage, a common fragmentation for amines. libretexts.orglibretexts.org This can lead to the loss of the ethylphenoxy group or other parts of the piperidine ring.
Cleavage of the ethyl linker: The C-C and C-O bonds within the ethylphenoxy side chain can break, leading to fragments corresponding to the piperidine ring and the methylphenoxy group. docbrown.info
Formation of a tropylium (B1234903) ion: The phenoxy-containing fragment may rearrange to form a stable tropylium ion, often seen in the mass spectra of aromatic compounds.
By analyzing the mass-to-charge ratio (m/z) of these fragments, the structure of the original molecule can be pieced together and confirmed. libretexts.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Possible Fragment Structure | Fragmentation Pathway |
| 233 | [C₁₅H₂₃NO]⁺ | Molecular Ion |
| 121 | [CH₃C₆H₄OCH₂]⁺ | Cleavage of the bond between the two ethyl carbons |
| 107 | [CH₃C₆H₄O]⁺ | Cleavage of the ether bond |
| 98 | [C₅H₁₀NCH₂CH₂]⁺ | Cleavage of the ether bond with charge retention on the piperidine fragment |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the piperidine ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups are observed just below 3000 cm⁻¹. researchgate.net
C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the region of 1200-1250 cm⁻¹.
C-N stretching: The C-N stretching vibration of the piperidine ring typically appears in the 1000-1250 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
N-H stretching: If the piperidine nitrogen is secondary (N-H), a characteristic stretching vibration would be observed in the 3300-3500 cm⁻¹ region. However, for a tertiary amine, this band will be absent.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-C backbone stretches would be prominent in the Raman spectrum.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on general spectroscopic data researchgate.netnih.govnist.govnist.gov)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1250 | IR |
| C-N Stretch | 1000 - 1250 | IR |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and how the molecules are arranged in a crystal lattice. nuph.edu.ua To perform this analysis, a single crystal of this compound of suitable quality is required.
The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map of the molecule. This map reveals the precise positions of all atoms, allowing for the determination of bond lengths, bond angles, and torsion angles. tandfonline.comresearchgate.net
For this compound, X-ray crystallography would:
Unambiguously confirm the connectivity of the atoms.
Determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). tandfonline.comtandfonline.com
Establish the relative stereochemistry of the substituent at the 2-position of the piperidine ring.
If the compound is chiral and a single enantiomer is crystallized, the absolute stereochemistry can be determined.
Provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. researchgate.netnuph.edu.ua
Table 5: Illustrative Crystallographic Data for a Piperidine Derivative (Data is hypothetical and based on similar reported structures researchgate.nettandfonline.comresearchgate.net)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) ** | 98.76 |
| Volume (ų) ** | 1523.4 |
| Z | 4 |
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination of this compound
Since this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic methods are essential for determining the enantiomeric excess (e.e.) of a sample, which is a measure of the purity of one enantiomer over the other.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Each enantiomer will produce a CD spectrum that is a mirror image of the other. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown e.e. to the spectrum of a pure enantiomer, the enantiomeric excess can be accurately determined. researchgate.netrsc.org The chromophores in this compound, particularly the aromatic ring, will give rise to characteristic Cotton effects in the UV region of the CD spectrum. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. rsc.org VCD is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and enantiomeric excess. rsc.org
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum of one enantiomer is the mirror image of the other, and the magnitude of the rotation is related to the enantiomeric excess.
These chiroptical methods, often used in conjunction with chiral HPLC for validation, are crucial for the stereochemical characterization of this compound. nih.govresearchgate.net
Future Research Directions and Unaddressed Questions in 2 2 3 Methylphenoxy Ethyl Piperidine Studies
Prospects for Green Chemistry Approaches in 2-[2-(3-Methylphenoxy)ethyl]piperidine Synthesis
The synthesis of piperidine-containing compounds, including this compound, is an area ripe for the application of green chemistry principles. nih.govajchem-a.com Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov Future research will likely focus on developing more sustainable and environmentally benign synthetic methodologies.
Key areas of exploration include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. rsc.orgacs.orgnih.gov Researchers are exploring the use of biocatalysts like transaminases, imine reductases, and lipases for the asymmetric synthesis of chiral piperidines, which could be adapted for the production of specific stereoisomers of this compound. rsc.orgacs.orgnih.gov This approach not only enhances enantioselectivity but also operates under environmentally friendly conditions. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govacs.orgresearchgate.net The development of flow chemistry protocols for the synthesis of this compound could lead to more efficient and sustainable large-scale production. acs.orgorganic-chemistry.org
Alternative Solvents and Catalysts: Research into the use of water or other green solvents, as well as non-toxic and recyclable catalysts, is a growing trend in piperidine (B6355638) synthesis. ajchem-a.comnih.gov For instance, cobalt-based heterogeneous catalysts have been shown to be effective in the hydrogenation of pyridines to piperidines in water. mdpi.com
| Green Chemistry Approach | Potential Benefits for this compound Synthesis |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. rsc.orgacs.orgnih.gov |
| Flow Chemistry | Improved safety, scalability, and reaction control. nih.govacs.orgresearchgate.net |
| Alternative Solvents | Reduced environmental impact and potential for easier product isolation. ajchem-a.comnih.gov |
| Novel Catalysts | Use of abundant and less toxic metals, and potential for catalyst recycling. mdpi.comchemistryviews.org |
Exploration of Undiscovered Biological Targets and Off-Target Interactions for this compound
While the primary biological targets of some piperidine derivatives are known, a comprehensive understanding of the full spectrum of their interactions within a biological system is often lacking. Future research should focus on identifying novel biological targets and characterizing the off-target effects of this compound.
Key research avenues include:
Target De-orphanization: Many G protein-coupled receptors (GPCRs) remain "orphans," with no known endogenous ligand. High-throughput screening of this compound and its analogs against these orphan receptors could uncover novel therapeutic targets.
Computational Prediction: In silico methods, including structure-based and ligand-based approaches, are powerful tools for predicting potential drug-target interactions. nih.govcomputer.org These computational models can help prioritize experimental validation of predicted targets for this compound.
Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify desired phenotypic changes without a preconceived target. Subsequent target identification studies can then elucidate the mechanism of action of active compounds.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govspringernature.com The integration of these technologies into the study of this compound can accelerate research and lead to the discovery of novel analogs with improved properties.
Applications of AI and ML in this field include:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives. frontiersin.org This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
De Novo Drug Design: Generative models can design novel molecular structures with desired properties from scratch. This approach could be used to create new piperidine-based compounds with enhanced potency, selectivity, or metabolic stability.
Analysis of High-Throughput Screening Data: AI can be employed to analyze large datasets generated from high-throughput screening campaigns, identifying hit compounds and discerning structure-activity relationships that may not be apparent to human researchers.
Development of Advanced Probes and Tool Compounds Based on the this compound Scaffold
To further elucidate the biological mechanisms of action of this compound, the development of specialized chemical probes and tool compounds is essential. thieme-connect.com These tools can be used to identify binding partners, visualize the subcellular localization of the compound, and probe its functional effects in living systems.
Key types of probes and tool compounds include:
Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. mdpi.comnih.govnih.gov This allows for the identification and isolation of the protein targets of this compound.
Fluorescently Labeled Probes: Attaching a fluorescent tag to the this compound scaffold enables the visualization of its distribution and localization within cells and tissues using microscopy techniques.
Biotinylated Probes: These probes, which incorporate a biotin (B1667282) tag, can be used for affinity purification of target proteins from complex biological mixtures.
Clickable Probes: The incorporation of a "clickable" functional group, such as an alkyne or azide, allows for the attachment of various reporter tags (e.g., fluorophores, biotin) through a highly efficient and specific chemical reaction. acs.org
Synergistic Research with Other Chemical Classes and Pharmacological Principles
The therapeutic potential of this compound may be enhanced when used in combination with other drugs or by exploring novel pharmacological principles.
Future research in this area could involve:
Combination Therapies: Investigating the synergistic or additive effects of this compound with existing drugs for various diseases could lead to more effective treatment regimens with potentially lower doses and reduced side effects. nih.govacs.org For example, some piperidine derivatives have shown promise in overcoming chemoresistance in cancer cells. nih.gov
Functional Selectivity: Also known as biased agonism, this concept describes the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while having a neutral or antagonistic effect on others. Exploring the functional selectivity of this compound at its target receptors could lead to the development of drugs with more specific and desirable effects.
Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its endogenous ligand. Investigating whether this compound or its analogs can act as allosteric modulators could open up new therapeutic possibilities.
Q & A
Q. What are the recommended safety protocols for handling 2-[2-(3-Methylphenoxy)ethyl]piperidine in laboratory settings?
- Methodological Answer:
- Ventilation and PPE: Use fume hoods to prevent inhalation of vapors or aerosols. Wear nitrile gloves, EN 166-standard eye protection, and lab coats to avoid skin/eye contact .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and avoid generating dust. Ensure proper disposal under local hazardous waste regulations .
- Storage: Store at 2–8°C in a dry, ventilated area away from ignition sources. Use airtight containers to prevent moisture absorption or degradation .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer:
- Reaction Solvents: Use aprotic solvents like dichloromethane or cyclic ethers (e.g., THF) to stabilize intermediates. Evidence from similar piperidine derivatives suggests NaOH in dichloromethane improves yield .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor via HPLC or GC-MS .
- Yield Improvement: Optimize stoichiometry of the phenoxy-ethyl precursor and piperidine base. Excess piperidine (1.5–2.0 eq) may reduce side reactions .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer:
- Structural Confirmation: Use H/C NMR to verify substitution patterns on the piperidine ring and phenoxy group. Compare chemical shifts with databases like PubChem .
- Purity Assessment: Analyze via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Quantify impurities using area normalization .
- Elemental Analysis: Confirm molecular formula via high-resolution mass spectrometry (HRMS) or combustion analysis .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives of this compound for pharmacological studies?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on modifying the phenoxy group’s substituents to enhance binding affinity .
- QM/MM Simulations: Apply quantum mechanics/molecular mechanics to predict reaction pathways for derivative synthesis, such as regioselective alkylation or oxidation .
- ADMET Prediction: Utilize tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity of derivatives before synthesis .
Q. How should researchers address contradictory data in the reactivity of this compound across studies?
- Methodological Answer:
- Variable Control: Replicate experiments under standardized conditions (e.g., solvent purity, temperature). For example, oxidation yields vary with KMnO concentration—test 1–5% w/v in acidic media .
- Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., N-oxides or ring-opened species). Adjust reaction time or catalysts (e.g., Pd/C for hydrogenation) to suppress undesired pathways .
- Meta-Analysis: Compare datasets across literature, noting differences in instrumental calibration (e.g., NMR referencing) or sample preparation (anhydrous vs. hydrated conditions) .
Q. What experimental designs are effective for studying the metabolic pathways of this compound?
- Methodological Answer:
- In Vitro Models: Incubate with liver microsomes (human or rodent) and NADPH cofactor. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) .
- Isotope Labeling: Synthesize C-labeled analogs to track metabolic fate via isotopic patterning in mass spectrometry .
- Enzyme Inhibition Assays: Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer:
- Factor Selection: Investigate temperature (20–80°C), solvent ratio (DCM:HO), and catalyst loading (0–5 mol%) as independent variables. Use a 2 full factorial design to screen main effects .
- Response Surface Methodology (RSM): Apply Box-Behnken design to model non-linear relationships between factors and yield/purity. Optimize using software like Design-Expert .
- Robustness Testing: Vary factors within ±10% of optimal conditions to assess reproducibility. Include agitation rate and addition time for industrial translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
